molecular formula C8H14O2 B8610124 3-(tetrahydro-2H-pyran-3-yl)propanal

3-(tetrahydro-2H-pyran-3-yl)propanal

Cat. No.: B8610124
M. Wt: 142.20 g/mol
InChI Key: AWLDZDYUUPDVHE-UHFFFAOYSA-N
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Description

3-(tetrahydro-2H-pyran-3-yl)propanal is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(oxan-3-yl)propanal

InChI

InChI=1S/C8H14O2/c9-5-1-3-8-4-2-6-10-7-8/h5,8H,1-4,6-7H2

InChI Key

AWLDZDYUUPDVHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of 3-(tetrahydro-2H-pyran-3-yl)propan-1-ol (10.35 g, 0.0719 mol) in CH2Cl2 (200 mL) was added Dess-Martin periodinane (61.24 g, 0.1438 mol). The mixture was stirred at rt. When the reaction was over, the solution was poured into Et2O (300 mL) and anhydrous K2CO3 (19.84 g, 0.1438 mol) was added. The mixture was filtered. The filtrate was dried over Na2SO4, and concentrated in vacuo to give the crude product, which was purified through column chromatography to give 3-(tetrahydro-2H-pyran-3-yl)propanal (8.25 g, 80%).
Quantity
10.35 g
Type
reactant
Reaction Step One
Quantity
61.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.84 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)CCC1CCCOC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ethyl-3-(tetrahydro-2H-pyran-3-yl)propionate (3.0 g) was, at -78° C., added dropwise DIBAL (16 ml of 1.5 mole toluene solution) under a nitrogen atmosphere. Stirring was continued for one hour. The reaction was quenched by adding a methanol-water mixture. The resulting solution was allowed to warm up to room temperature. The solids which formed were removed. The filtrate was dried over magnesium sulfate and concentrated to yield a crude oil. The crude product was purified by distillation to yield 2.0 g of the title compound.
Name
ethyl-3-(tetrahydro-2H-pyran-3-yl)propionate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two

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